molecular formula C13H20N6O4 B140476 D-Valacyclovir CAS No. 142963-60-8

D-Valacyclovir

Cat. No.: B140476
CAS No.: 142963-60-8
M. Wt: 324.34 g/mol
InChI Key: HDOVUKNUBWVHOX-MRVPVSSYSA-N
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Mechanism of Action

Target of Action

D-Valacyclovir, also known as Valacyclovir, primarily targets two key enzymes in the herpes simplex virus (HSV): Thymidine kinase and DNA polymerase . These enzymes play crucial roles in the replication of the viral genome, making them ideal targets for antiviral drugs.

Mode of Action

Valacyclovir is a prodrug that is converted in vivo to Aciclovir , a nucleoside analog . Aciclovir is then phosphorylated by the virally-encoded thymidine kinase to produce aciclovir monophosphate. Subsequent phosphorylation by cellular enzymes yields aciclovir triphosphate , which competitively inhibits viral DNA polymerase . This inhibition prevents the synthesis of viral DNA, thereby halting viral replication .

Biochemical Pathways

The conversion of Valacyclovir to Aciclovir involves a series of biochemical reactions. First, Valacyclovir is absorbed via the hPEPT1 peptide transporter in the intestines . It then undergoes rapid and extensive first-pass intestinal and/or hepatic hydrolysis to yield Aciclovir and L-valine . This process is facilitated by the enzyme Valacyclovir hydrolase , also known as Biphenyl hydrolase-like (BPHL) protein .

Pharmacokinetics

Valacyclovir has three to fivefold greater oral bioavailability (about 55 percent) than Aciclovir . This increased bioavailability is attributed to carrier-mediated intestinal absorption, followed by rapid and extensive first-pass intestinal and/or hepatic hydrolysis . The main route of Aciclovir elimination is renal, and dose modification is recommended for patients with a creatinine clearance below 30 mL/min/1.73 m2 .

Result of Action

The result of Valacyclovir’s action is the inhibition of viral DNA synthesis, which effectively halts the replication of the herpes simplex virus . This leads to a decrease in the severity and frequency of outbreaks in individuals with herpes infections .

Action Environment

The action of Valacyclovir can be influenced by various environmental factors. Additionally, the safety of Valacyclovir at doses higher than those approved by the US Food and Drug Administration, especially in immunocompromised persons, remains controversial . It’s also worth noting that the efficacy of Valacyclovir can be affected by the patient’s renal function, as the main route of Aciclovir elimination is renal .

Safety and Hazards

Valacyclovir can be harmful if swallowed . It is advised to avoid breathing mist, gas, or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Valacyclovir represents a clear advance in the prevention and treatment of viral infection. The significant improvement in acyclovir AUC associated with valacyclovir often spares the use of intravenous acyclovir and reduces the frequency of administration, improving patient adherence . It is also suggested that valacyclovir reduces oral shedding of EBV in patients with infectious mononucleosis by inhibiting viral DNA polymerase .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Valacyclovir involves the esterification of acyclovir with L-valine. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-2-amino-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O4/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOVUKNUBWVHOX-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142963-60-8
Record name Valacyclovir, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142963608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VALACYCLOVIR, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S9ACT5D06
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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